

# An In-depth Technical Guide to 3-Methylhexane-d16: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: 3-Methylhexane-d16

CAS No.: 284664-84-2

Cat. No.: B1627838

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Methylhexane-d16**, a deuterated analog of 3-methylhexane. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical applications and scientific rationale behind the use of this isotopically labeled compound in advanced research and development.

## Introduction: The Significance of Isotopic Labeling

In the realm of analytical chemistry, drug metabolism studies, and reaction mechanism elucidation, the use of stable isotope-labeled compounds is indispensable. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, provides a powerful tool for researchers. **3-Methylhexane-d16**, in which all 16 hydrogen atoms of 3-methylhexane are replaced with deuterium, serves as a prime example of such a compound. Its utility stems from the mass difference between hydrogen and deuterium, which allows for clear differentiation in mass-sensitive analytical techniques without significantly altering the chemical properties of the molecule.

## Chemical Structure and Identification

The foundational aspect of any chemical entity is its structure. **3-Methylhexane-d16** retains the same branched alkane framework as its non-deuterated counterpart, 3-methylhexane. The key difference lies in the isotopic composition.

The structure features a hexane backbone with a methyl group attached to the third carbon atom. In **3-Methylhexane-d16**, all hydrogen atoms are replaced by deuterium.

Key Identifiers:

| Identifier        | Value   | Source    |
|-------------------|---|-----------|
| CAS Number        | 284664-84-2   | [1][2][3] |
| Linear Formula    | CD3(CD2)2CD(CD3)CD2CD3  | [3]       |
| Molecular Formula | C7D16   | [2]       |
| InChI             | 1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D                             | [4]       |
| InChIKey          | VLJXXKKOSFGPHI-XTICTZQMSA-N   | [4]       |
| SMILES            | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H]) | [4]       |

## Molecular and Physical Properties

The molecular properties of **3-Methylhexane-d16** are crucial for its application, particularly in analytical method development. The primary distinction from its non-labeled analog is its increased molecular weight.

Table of Molecular and Physical Properties:

| Property          | 3-Methylhexane-d16             | 3-Methylhexane                | Source (d16) | Source (H16) |
|-------------------|--------------------------------|-------------------------------|--------------|--------------|
| Molecular Weight  | 116.30 g/mol                   | 100.21 g/mol                  | [1][2]       | [5][6][7]    |
| Monoisotopic Mass | 116.225628446 Da               | 100.125200510 Da              | [1]          | [8]          |
| Boiling Point     | 91 °C (lit.)                   | 91.6 to 92.2 °C               |              | [9]          |
| Melting Point     | -119 °C (lit.)                 | -119.40 °C                    |              | [9]          |
| Density           | 0.798 g/mL at 25 °C            | 0.686 g/mL                    |              | [9]          |
| Refractive Index  | n <sub>20/D</sub> 1.388 (lit.) | n <sub>20/D</sub> 1.388–1.389 |              | [9]          |
| Isotopic Purity   | ≥98 atom % D                   | N/A                           |              | N/A          |

The slight increase in density is a direct consequence of the higher mass of deuterium compared to protium. Notably, the boiling and melting points are very similar, underscoring the principle that isotopic substitution has a minimal effect on the bulk physical properties governed by intermolecular forces.

## Synthesis of Deuterated Compounds: A Conceptual Overview

While specific synthesis routes for **3-Methylhexane-d16** are proprietary and not detailed in publicly available literature, the general principles for preparing deuterated compounds are well-established. These methods are crucial for ensuring high isotopic enrichment.

Common strategies include:

- Deuterium Gas (D<sub>2</sub>) Mediated Reactions: Catalytic reduction of unsaturated precursors using D<sub>2</sub> gas is a fundamental approach. For alkanes, this could involve the deuterogenation of a corresponding alkene or alkyne.[10]

- **Deuterated Reducing Agents:** Reagents like lithium aluminum deuteride (LiAlD<sub>4</sub>) or sodium borodeuteride (NaBD<sub>4</sub>) can be used to introduce deuterium by reducing functional groups such as carbonyls or halides.
- **H-D Exchange Reactions:** Under certain conditions, typically with a catalyst, the hydrogen atoms on a molecule can be exchanged with deuterium from a deuterium-rich source like heavy water (D<sub>2</sub>O).<sup>[11][12]</sup>

The choice of synthetic route is dictated by the desired level of deuteration, the starting materials available, and the need to control regioselectivity.

## Core Applications in Research and Development

The primary utility of **3-Methylhexane-d16** lies in its application as an internal standard in quantitative analysis using mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

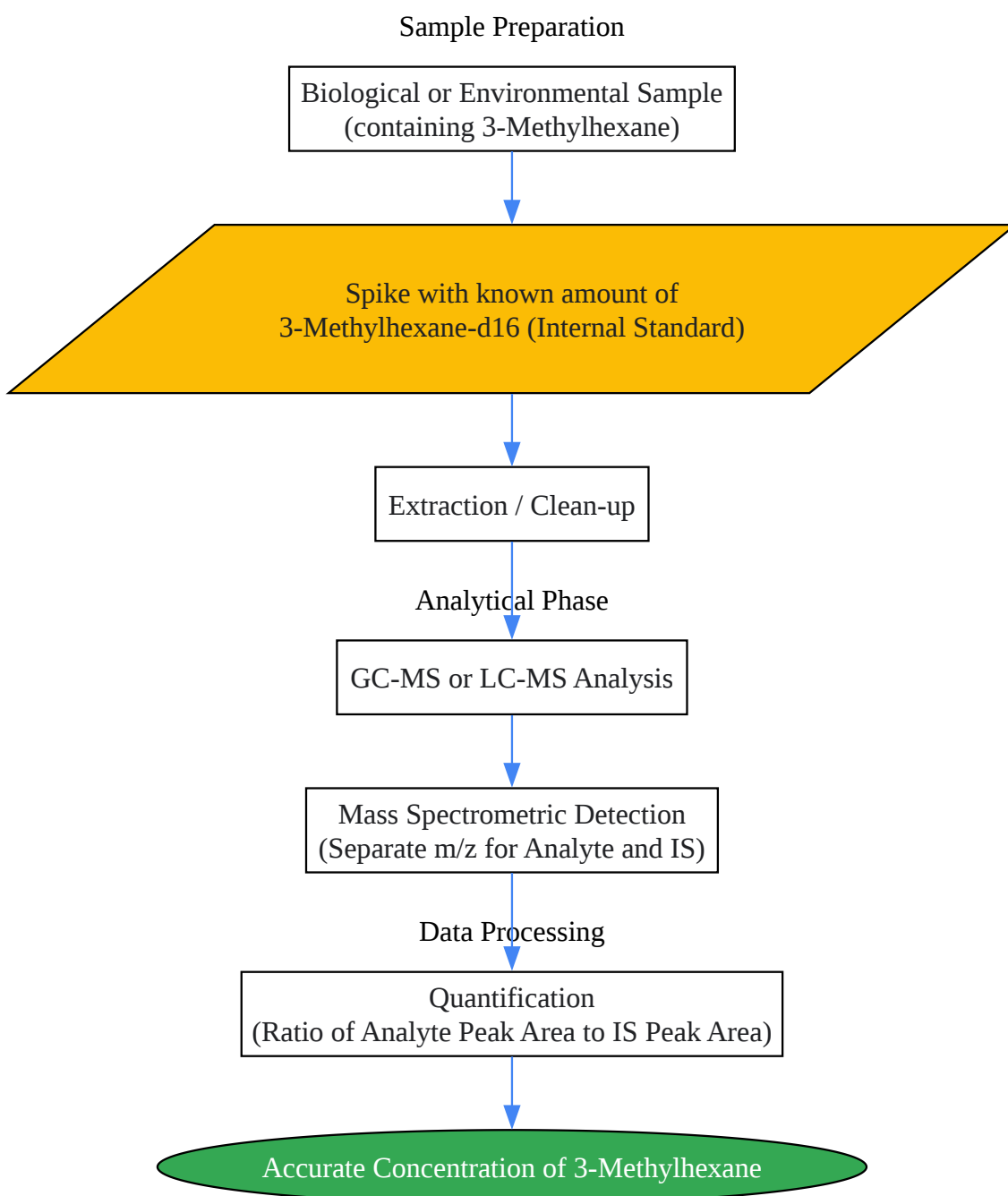
## Internal Standard in Quantitative Mass Spectrometry

**The Rationale:** In quantitative MS, an internal standard is a compound added in a known amount to samples, calibrators, and controls. It is used to correct for variations in sample processing and instrument response. An ideal internal standard should be chemically similar to the analyte but mass-distinguishable.

Why **3-Methylhexane-d16** is an Excellent Internal Standard for 3-Methylhexane:

- **Co-elution in Chromatography:** Due to its nearly identical chemical and physical properties, **3-Methylhexane-d16** co-elutes with the non-labeled 3-methylhexane in chromatographic separations. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement.
- **Mass Shift:** The mass difference of 16 amu (M+16) provides a clear and unambiguous distinction in the mass spectrometer, preventing signal overlap between the analyte and the internal standard.
- **Extraction and Recovery:** It mimics the extraction and recovery behavior of the native analyte during sample preparation, leading to more accurate and precise quantification.

The following diagram illustrates the workflow for using a deuterated internal standard in a typical quantitative analysis.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

## Elucidation of Reaction Mechanisms

Deuterated compounds are instrumental in studying chemical reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of this bond will proceed at a slower rate for the deuterated compound. By comparing the reaction rates of 3-methylhexane and **3-Methylhexane-d16**, researchers can determine if a C-H bond is broken in the rate-determining step of a reaction.

## Metabolite Identification and Drug Development

In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds can be used to trace the metabolic fate of a drug candidate. By administering a mixture of the deuterated and non-deuterated drug, metabolites can be readily identified by their characteristic isotopic signature in mass spectra. While 3-methylhexane itself is not a drug, the principles of using its deuterated analog are applicable to more complex pharmaceutical compounds. The use of deuterated drugs has also been explored to slow down metabolism and improve pharmacokinetic profiles.<sup>[11]</sup>

## Spectroscopic Data Insights

While detailed spectra for **3-Methylhexane-d16** are not readily available in public databases, we can infer the expected changes from the spectra of its non-deuterated counterpart.

- Mass Spectrometry (MS): The molecular ion peak for **3-Methylhexane-d16** would appear at  $m/z$  116, a shift of 16 units from the  $m/z$  100 peak of 3-methylhexane.<sup>[13][14]</sup> The fragmentation pattern would also show corresponding mass shifts for fragments containing deuterium.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would be essentially silent, except for any residual protons from incomplete deuteration. This makes deuterated solvents, like  $\text{CDCl}_3$ , ideal for  $^1\text{H}$  NMR as they do not produce a large solvent signal.<sup>[15]</sup>

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum would show signals for the seven unique carbon environments, similar to 3-methylhexane.[16] However, the signals would be split into multiplets due to coupling with deuterium (a spin-1 nucleus), and the relaxation times would be altered.
- $^2\text{H}$  NMR (Deuterium NMR): This technique would show signals corresponding to the different deuterium environments in the molecule.

## Safety and Handling

**3-Methylhexane-d16** is a flammable liquid and vapor. It may be fatal if swallowed and enters airways, can cause skin irritation, and may cause drowsiness or dizziness. It is also very toxic to aquatic life with long-lasting effects.[4]

Precautionary Measures:

- Keep away from heat, sparks, open flames, and hot surfaces.
- Use in a well-ventilated area.
- Wear protective gloves, clothing, eye protection, and face protection.
- Avoid release to the environment.
- If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.

## Conclusion

**3-Methylhexane-d16** is more than just an isotopically labeled version of a simple alkane. It represents a sophisticated tool that enables researchers to achieve higher levels of accuracy and certainty in quantitative analysis. Its role as an internal standard is paramount for robust and reliable analytical methods. Furthermore, the principles demonstrated by its application extend to the broader fields of mechanistic chemistry and drug development, highlighting the profound impact of stable isotope labeling in modern science.

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